D-Mannitol, 2-O-methyl-
CAS No.: 14133-56-3
Cat. No.: VC0224830
Molecular Formula: C5H6Na2O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14133-56-3 |
---|---|
Molecular Formula | C5H6Na2O4 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Physical Properties
D-Mannitol, 2-O-methyl- (CAS No. 14133-56-3) is a methylated derivative of D-mannitol with the molecular formula C₇H₁₆O₆ and a molecular weight of 196.20 g/mol . The compound features a methoxy group (-OCH₃) at the C-2 position while maintaining hydroxyl groups at positions C-1, C-3, C-4, C-5, and C-6. This selective methylation creates a unique structural profile that influences its physical and chemical behavior.
The IUPAC name for this compound is (2R,3R,4R,5R)-2-methoxy-hexane-1,3,4,5,6-pentol, reflecting its stereochemistry and functional groups. The structure can be represented by the following SMILES notation: OCC@HOC .
Synthesis Methods
Several methods have been reported for the synthesis of D-Mannitol, 2-O-methyl-, each offering different approaches to achieve selective methylation at the C-2 position while preserving the stereochemical integrity of the mannitol backbone.
Stepwise Hydrolysis Method
A significant synthetic route involves the stepwise hydrolysis of protected mannitol derivatives. As reported in the literature, 2-O-Methyl-D-mannitol can be obtained by controlled hydrolysis of 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol . This approach allows for selective methylation at the C-2 position through strategic protection and deprotection steps.
Synthesis via Protected Intermediates
Another synthetic pathway involves the preparation of 2,3,4,5-tetra-O-methyl-D-mannitol as described in research by Fidalgo et al. . The key steps in this synthesis include:
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Conversion of D-mannitol to 2,3,4,5-tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol
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Transformation to 2,3,4,5-tetra-O-acetyl-1,6-diazido-1,6-dideoxy-D-mannitol
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Methylation to produce 1,6-diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-D-mannitol
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Subsequent modifications to achieve the desired 2-O-methyl pattern
Analytical Characterization
Various analytical techniques have been employed to characterize D-Mannitol, 2-O-methyl- and confirm its structure. These methods provide important data for identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about D-Mannitol, 2-O-methyl-. While specific complete NMR data for this exact compound is limited in the search results, related compounds provide insight into expected patterns:
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¹H NMR signals for mannitol derivatives typically appear in the range of 3.3-4.1 ppm for the backbone hydrogens
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The methoxy group (-OCH₃) generally appears as a singlet around 3.3-3.4 ppm
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The hydroxyl protons can appear as broad signals that may be affected by exchange with solvent
For related derivatives, such as 2,5-O-methylene-D-mannitol, ¹H-NMR data (D₂O) shows signals at δ3.42 (m, 2H), 3.72 (m, 4H), 3.97 (m, 2H), and 4.91 (s, 2H) .
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis has been crucial for identifying methylated mannitol derivatives in various samples. The analysis typically involves conversion to volatile derivatives such as acetates or trimethylsilyl ethers.
In GC-MS studies of partially methylated alditol acetates (PMAAs), 2-O-methyl-D-mannitol derivatives produce characteristic fragmentation patterns that can be used for identification . As shown in supplementary data from analytical studies, these derivatives have specific retention times and mass spectral patterns that distinguish them from other methylated mannitol isomers .
Table 2: GC-MS Characteristics of Methylated D-Mannitol Derivatives
Derivative | Relative Retention Time | Characteristic Mass Fragments (m/z) |
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2,5-di-O-acetyl-1,3,4,6-tetra-O-methyl-D-mannitol | 1.0 (reference) | 43, 45, 71, 87, 101, 129, 145, 161 |
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 1.0 | 43, 45, 71, 87, 99, 101, 117, 129, 145, 161, 205 |
Biological Occurrence and Significance
Role in Polysaccharide Structures
Methylated mannitol derivatives, including 2-O-methyl-D-mannitol, have been identified as components in various complex polysaccharides. Analysis of these structures often involves methylation analysis followed by GC-MS detection of the resulting partially methylated alditol acetates.
In one study examining extracellular polysaccharides, 2-O-methyl-D-mannose (which is related to 2-O-methyl-D-mannitol) was identified as a component of a polysaccharide designated as "hyphomicran" . The identification involved detailed structural characterization using various analytical techniques.
Chemical Reactivity and Derivatives
The chemical behavior of D-Mannitol, 2-O-methyl- is influenced by the presence of five hydroxyl groups and one methoxy group. This structural arrangement leads to distinct reactivity patterns that differentiate it from unmodified D-mannitol.
Protection Chemistry
The remaining hydroxyl groups in D-Mannitol, 2-O-methyl- can be selectively protected to create various derivatives. Several protected forms have been reported in the literature:
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1,3:4,6-Di-O-benzylidene-2-O-methyl-D-mannitol, which features cyclic acetal protection at two pairs of hydroxyl groups
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2-O-Methyl-1,6-di-O-phosphono-D-mannitol, where the primary hydroxyl groups at C-1 and C-6 are phosphorylated
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3,4,6-Tri-O-acetyl-1,5-anhydro-2-O-methyl-D-mannitol, featuring acetylation of specific hydroxyl groups and an internal ether linkage
These derivatives are valuable for both synthetic applications and structural studies.
Complexation Properties
Like D-mannitol, the 2-O-methyl derivative likely retains the ability to form complexes with certain metal ions and boric acid, though perhaps with altered binding constants due to the methyl substitution. The parent compound D-mannitol forms stable complexes with boric acid, enhancing its acidity by shifting the acid dissociation equilibrium .
Analytical Applications
Structural Analysis of Complex Carbohydrates
D-Mannitol, 2-O-methyl- derivatives serve as important markers in the structural analysis of complex carbohydrates. In methylation analysis studies, the detection of 2-O-methyl-D-mannitol after hydrolysis, reduction, and acetylation of a polysaccharide indicates the presence of terminal mannose residues with substitution at the O-2 position in the original structure .
Table 3: Interpretation of Methylated Mannitol Derivatives in Polysaccharide Analysis
Methylated Mannitol Derivative | Structural Indication in Original Polysaccharide |
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2-O-methyl-D-mannitol | Terminal mannose with O-2 substitution |
3,4,6-tri-O-methyl-D-mannitol | 2-linked mannose residue |
2,3,6-tri-O-methyl-D-mannitol | 4-linked mannose residue |
2,3,4-tri-O-methyl-D-mannitol | 6-linked mannose residue |
This analytical approach has been instrumental in elucidating the structures of various polysaccharides, particularly those containing mannose residues with complex substitution patterns.
Chromatographic Standards
Comparison with Related Compounds
D-Mannitol, 2-O-methyl- belongs to a family of methylated sugar alcohols, each with distinct properties and applications. Understanding the relationships between these compounds provides valuable context.
Comparison with Parent Compound
This comparison highlights the specificity required in the synthesis and analysis of these compounds, as well as the potential for tailoring properties through selective methylation.
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